molecular formula C16H17ClN2O3 B2620376 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034354-74-8

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2620376
CAS RN: 2034354-74-8
M. Wt: 320.77
InChI Key: CSVRTTWXRAPERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The name suggests it has a 3-chlorophenyl group, a hydroxypropyl group, and a cyclopropyl group attached to the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoxazole ring, being aromatic, would contribute to the stability of the molecule . The presence of the chlorophenyl, hydroxypropyl, and cyclopropyl groups would likely have significant effects on the molecule’s shape and properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could potentially be deprotonated to form a nucleophile, which could then participate in substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the polar hydroxy group and the aromatic isoxazole and chlorophenyl groups could potentially affect the compound’s solubility, reactivity, and stability .

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Mechanism of Action

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide acts as a selective agonist for the mGluR2/3, which are G protein-coupled receptors that modulate the release of glutamate in the brain. Activation of mGluR2/3 by this compound leads to a decrease in glutamate release, which in turn reduces the excitability of neurons in the brain. This mechanism is thought to underlie the anxiolytic and antipsychotic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to reduce anxiety-like behavior in animal models, as well as to improve cognitive function and reduce locomotor activity in models of schizophrenia. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. However, the exact biochemical and physiological effects of this compound in humans are still being investigated.

Advantages and Limitations for Lab Experiments

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3, its ability to penetrate the blood-brain barrier, and its relatively long half-life. However, its potency and efficacy can vary depending on the experimental conditions, and its effects can be influenced by other neurotransmitter systems. Additionally, the use of this compound in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide, including its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy. Finally, the development of more selective and potent agonists for the mGluR2/3 could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide can be synthesized through a multistep process that involves the coupling of 3-(3-chlorophenyl)-3-hydroxypropylamine with 5-cyclopropylisoxazole-3-carboxylic acid, followed by the protection of the hydroxyl group and the deprotection of the amine group. The final product is obtained through purification and crystallization.

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)14(20)6-7-18-16(21)13-9-15(22-19-13)10-4-5-10/h1-3,8-10,14,20H,4-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVRTTWXRAPERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.